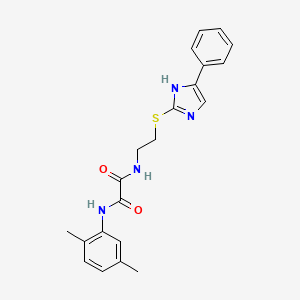![molecular formula C23H24ClN3O4S2 B2919382 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1224004-20-9](/img/new.no-structure.jpg)
2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN3O4S2 and its molecular weight is 506.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
- A compound similar in structure has been identified as a potent dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in nucleotide synthesis and targeted in cancer treatment. This finding suggests potential applications in the development of new cancer therapies (Gangjee et al., 2008).
Structural Insights and Drug Design
- The structural characterization of similar compounds provides insights into their potential as DHFR inhibitors. Such studies are critical in drug design, particularly for targeting specific enzymes in disease pathways (Al-Wahaibi et al., 2021).
Synthesis and Characterization of Derivatives
- Research on the synthesis and characterization of various derivatives, including those with acetamide groups, contributes to the understanding of their chemical properties and potential applications in pharmaceuticals (Nafeesa et al., 2017).
Anticancer Evaluation
- Certain derivatives have shown promise in vitro for anticancer activity. These findings are significant for the development of new therapeutic agents targeting specific cancer cell lines (Zyabrev et al., 2022).
Antimicrobial Activity
- Some derivatives of related compounds have been evaluated for their antimicrobial properties, suggesting potential applications in the development of new antibiotics or antifungal agents (Darwish et al., 2014).
Eigenschaften
CAS-Nummer |
1224004-20-9 |
|---|---|
Molekularformel |
C23H24ClN3O4S2 |
Molekulargewicht |
506.03 |
IUPAC-Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24ClN3O4S2/c1-3-4-5-16-7-10-18(11-8-16)33(30,31)20-13-25-23(27-22(20)29)32-14-21(28)26-17-9-6-15(2)19(24)12-17/h6-13H,3-5,14H2,1-2H3,(H,26,28)(H,25,27,29) |
InChI-Schlüssel |
OOPRXWWFZZIIHA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


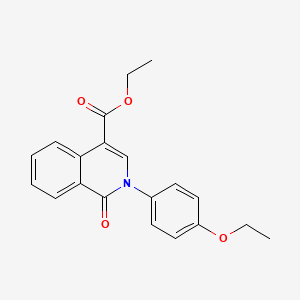
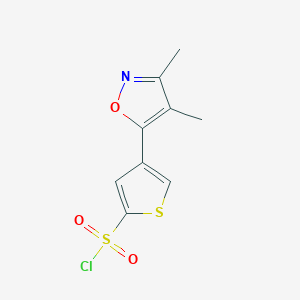
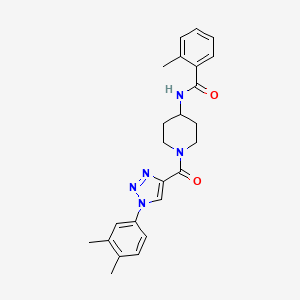
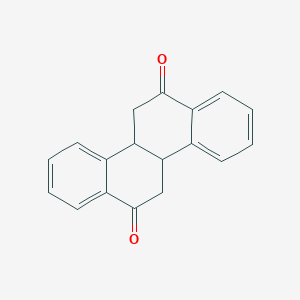
![{6-azaspiro[3.4]octan-8-yl}methanol hydrochloride](/img/structure/B2919305.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide](/img/structure/B2919307.png)
![4-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2919309.png)
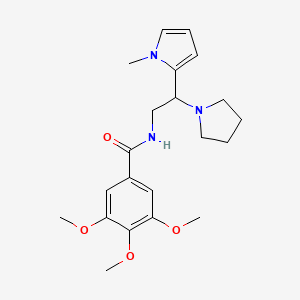
![5-bromo-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N'-methylbenzene-1-sulfonohydrazide](/img/structure/B2919312.png)
![(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol](/img/structure/B2919314.png)
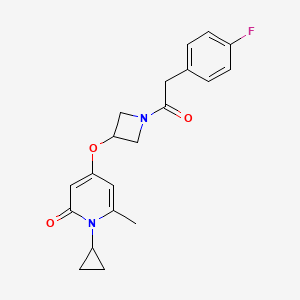
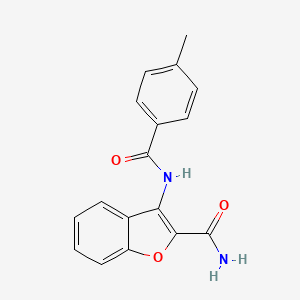
![1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2919318.png)
